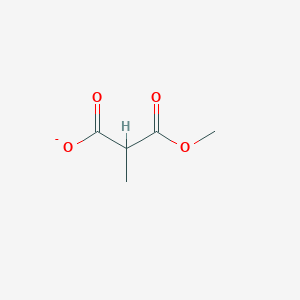
Propanedioic acid, 2-methyl-, 1-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, 2-methyl-, 1-methyl ester, also known as methyl 2-methylmalonate, is an organic compound with the molecular formula C5H8O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a methyl group, and one of the carboxyl groups is esterified with methanol. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanedioic acid, 2-methyl-, 1-methyl ester can be synthesized through the esterification of 2-methylmalonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of dimethyl 2-methylmalonate, which is prepared by the alkylation of dimethyl malonate with methyl iodide in the presence of a strong base like sodium ethoxide. The resulting dimethyl 2-methylmalonate is then hydrolyzed to yield this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, 2-methyl-, 1-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-methylmalonic acid.
Alkylation: The compound can be alkylated at the methylene group between the two carbonyl groups.
Decarboxylation: Upon heating, it can undergo decarboxylation to form isobutyric acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents being hydrochloric acid or sodium hydroxide.
Alkylation: Alkyl halides in the presence of a strong base like sodium ethoxide are commonly used.
Decarboxylation: Heating the compound in the presence of a catalyst like copper can facilitate decarboxylation.
Major Products Formed
Hydrolysis: 2-Methylmalonic acid.
Alkylation: Various alkylated derivatives depending on the alkyl halide used.
Decarboxylation: Isobutyric acid.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, 2-methyl-, 1-methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and other biologically active compounds.
Medicine: The compound is used in the synthesis of various drugs, including those with anti-inflammatory and analgesic properties.
Industry: It is employed in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of propanedioic acid, 2-methyl-, 1-methyl ester involves its reactivity as an ester and a malonate derivative. It can undergo nucleophilic substitution reactions at the ester group and deprotonation at the methylene group, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: Similar structure but without the methyl group on the central carbon.
Diethyl malonate: Similar structure but with ethyl groups instead of methyl groups.
Methyl 2-ethylmalonate: Similar structure but with an ethyl group on the central carbon.
Uniqueness
Propanedioic acid, 2-methyl-, 1-methyl ester is unique due to the presence of the methyl group on the central carbon, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in organic synthesis, particularly in the preparation of compounds with specific steric and electronic properties.
Eigenschaften
Molekularformel |
C5H7O4- |
|---|---|
Molekulargewicht |
131.11 g/mol |
IUPAC-Name |
3-methoxy-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C5H8O4/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H,6,7)/p-1 |
InChI-Schlüssel |
LROWQPBZDXWPJW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



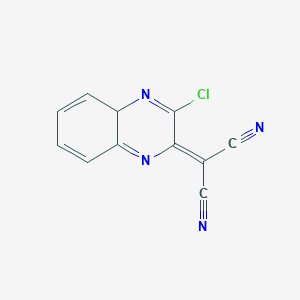
![(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12354035.png)
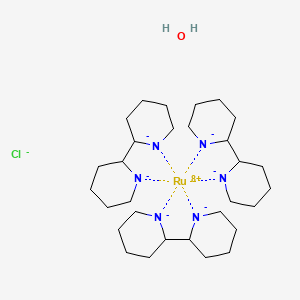
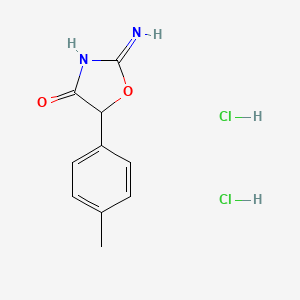
![4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline](/img/structure/B12354057.png)
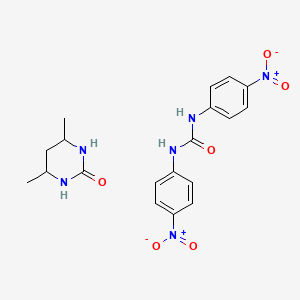
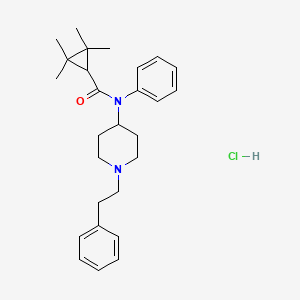
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12354069.png)


![3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid](/img/structure/B12354086.png)
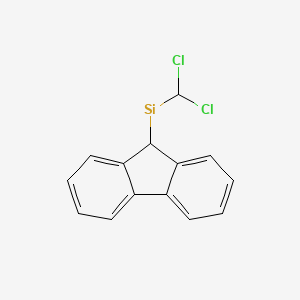
![11-Ketotestosterone-[16,16,17-d3]](/img/structure/B12354106.png)
